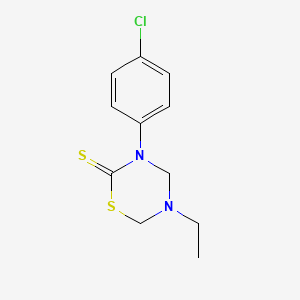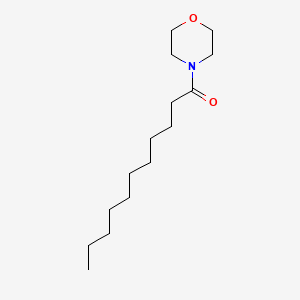
1-Undecanone, 1-morpholino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Undecanone, 1-morpholino- is an organic compound with the molecular formula C15H29NO2 It is a ketone derivative where the carbonyl group is bonded to an undecanone chain and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Undecanone, 1-morpholino- can be synthesized through a multi-step process involving the reaction of undecanone with morpholine. The typical synthetic route involves the following steps:
Formation of the Intermediate: The reaction begins with the formation of an intermediate compound by reacting undecanone with a suitable reagent such as a halogenating agent.
Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with morpholine under controlled conditions to yield 1-Undecanone, 1-morpholino-.
Industrial Production Methods
Industrial production of 1-Undecanone, 1-morpholino- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control the reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as distillation, recrystallization, or chromatography to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Undecanone, 1-morpholino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The morpholine ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
1-Undecanone, 1-morpholino- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in the study of biological processes and as a tool for gene silencing and other molecular biology techniques.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-Undecanone, 1-morpholino- involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: Bind to and inhibit the activity of certain enzymes, affecting metabolic pathways.
Gene Silencing: Interact with nucleic acids to modulate gene expression and inhibit the translation of specific mRNAs.
Cell Signaling: Influence cell signaling pathways, leading to changes in cellular functions and responses.
Comparaison Avec Des Composés Similaires
1-Undecanone, 1-morpholino- can be compared with other similar compounds, such as:
1-Undecanone: A simpler ketone derivative without the morpholine ring, used in various chemical applications.
Morpholine: A heterocyclic amine used as a building block in organic synthesis and as a corrosion inhibitor.
Other Morpholino Derivatives: Compounds with similar structures but different substituents, used in various research and industrial applications.
Propriétés
Numéro CAS |
32972-24-0 |
|---|---|
Formule moléculaire |
C15H29NO2 |
Poids moléculaire |
255.40 g/mol |
Nom IUPAC |
1-morpholin-4-ylundecan-1-one |
InChI |
InChI=1S/C15H29NO2/c1-2-3-4-5-6-7-8-9-10-15(17)16-11-13-18-14-12-16/h2-14H2,1H3 |
Clé InChI |
DIVMORBOGQJESX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(=O)N1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




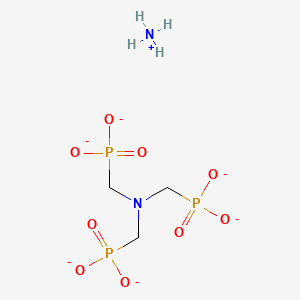
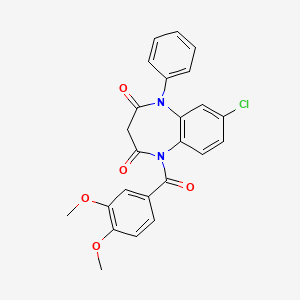

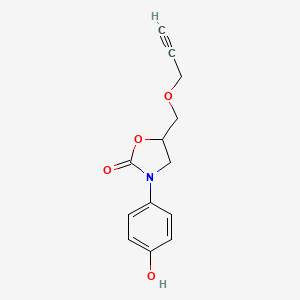
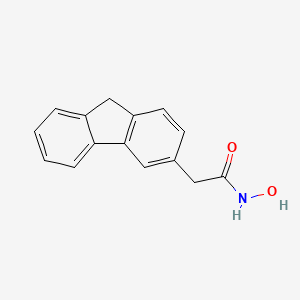
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695202.png)
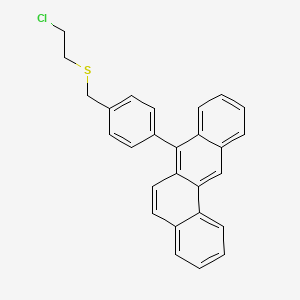
![1,4-Butanedione, 1,4-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14695215.png)

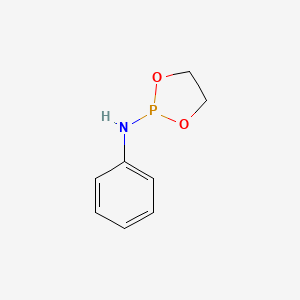
![4-[(1-Phenylethoxy)carbonyl]benzoate](/img/structure/B14695234.png)
